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Compound of Interest

Compound Name: 6-Nitro-1,3-benzoxazol-2-amine

Cat. No.: B1601089 Get Quote

An In-depth Technical Guide to 6-Nitro-1,3-benzoxazol-2-amine

Abstract: This technical guide provides a comprehensive overview of 6-Nitro-1,3-benzoxazol-
2-amine (CAS No. 6458-17-9), a heterocyclic compound of significant interest to researchers in

medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure

in pharmacology, and its derivatization, particularly with nitro and amino groups, offers a rich

landscape for therapeutic innovation.[1][2] This document details the compound's chemical

identity, structural characteristics, a proposed synthetic pathway, and expected spectroscopic

features. Furthermore, it explores its therapeutic potential based on the known bioactivity of

related structures and provides a detailed experimental protocol for its evaluation as an

antimicrobial agent. This guide is intended for researchers, scientists, and drug development

professionals seeking to understand and utilize this versatile chemical entity.

Compound Identification and Molecular Structure
Precise identification is the cornerstone of any chemical research. 6-Nitro-1,3-benzoxazol-2-
amine is registered under a unique CAS number and possesses a well-defined molecular

structure and weight.

Table 1: Compound Identification
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Identifier Value Source(s)

CAS Number 6458-17-9 [1][3][4]

IUPAC Name
6-nitro-1,3-benzoxazol-2-

amine

Synonyms

2-Amino-6-nitrobenzoxazole,

2-Benzoxazolamine, 6-nitro-,

6-nitrobenzo[d]oxazol-2-amine

[4]

Molecular Formula C₇H₅N₃O₃ [1][4]

Molecular Weight 179.13 g/mol [1][5]

| InChI Key | UHYVXILHAMUPRP-UHFFFAOYSA-N | |

Molecular Structure
The molecule consists of a bicyclic benzoxazole core, which is a fusion of a benzene ring and

an oxazole ring.[1] Key substitutions include an amino group (-NH₂) at the 2-position and a

nitro group (-NO₂) at the 6-position.

 Figure 1: Molecular structure of 6-Nitro-1,3-
benzoxazol-2-amine (CID 12251554). Source: PubChem[5]

Physicochemical Properties and Structural Analysis
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The physicochemical properties of a compound dictate its behavior in biological and chemical

systems, influencing everything from solubility to reactivity. While extensive experimental data

for this specific molecule is not widely published, key parameters can be derived from

computational models and supplier specifications.

Table 2: Physicochemical and Computed Properties

Property Value / Description Source(s)

Purity ≥97% (Typical)

Appearance Expected to be a solid powder N/A

Storage Temperature Ambient

Hydrogen Bond Donors 1 [5]

Hydrogen Bond Acceptors 4 [5]

Polar Surface Area 97.9 Å² [5]

| Rotatable Bond Count| 0 |[5] |

Key Structural Features and Electronic Effects
The biological and chemical reactivity of 6-Nitro-1,3-benzoxazol-2-amine is governed by the

interplay of its three core components:

Benzoxazole Core: This planar, aromatic system provides a rigid scaffold that can engage in

π-π stacking interactions with biological targets.[1]

Amino Group (C2-position): The amino group is a strong electron-donating group and a

hydrogen bond donor. Its presence at the 2-position significantly influences the electronic

density of the heterocyclic ring and provides a key interaction point for receptor binding.

Nitro Group (C6-position): The nitro group is a powerful electron-withdrawing moiety.[6] Its

presence deactivates the benzene ring towards electrophilic substitution but, more

importantly, can enhance the compound's interaction with biological targets and is often

associated with increased antimicrobial or anticancer activity.[6][7] The reduction of the nitro
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group within cells can also lead to the formation of reactive intermediates that contribute to

its mechanism of action.[6]

Synthesis and Mechanistic Rationale
While a specific published synthesis for 6-Nitro-1,3-benzoxazol-2-amine is not readily

available, a highly plausible and robust synthetic route can be designed based on established

methodologies for benzoxazole formation. The most common approach involves the cyclization

of a 2-aminophenol precursor.

Proposed Synthetic Pathway
The synthesis logically begins with the commercially available 2-amino-5-nitrophenol. This

precursor contains the necessary ortho-amino and hydroxyl groups, along with the pre-installed

nitro group at the correct position. The key transformation is the formation of the oxazole ring

by introducing a C2-carbon with an attached amino group. A standard and effective reagent for

this transformation is cyanogen bromide (BrCN).

The reaction proceeds via an initial nucleophilic attack of the phenoxide (formed under basic

conditions) or the amino group onto the cyanogen bromide, followed by an intramolecular

cyclization. The amino group of the 2-aminophenol attacks the electrophilic carbon of the

cyanogen group, and subsequent ring closure with the elimination of HBr yields the final 2-

amino-substituted benzoxazole ring system.
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+
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Diagram 1: Proposed Synthesis Pathway. A logical route from 2-amino-5-nitrophenol via

cyclization.

Spectroscopic Characterization (Predicted)
Structural confirmation relies on spectroscopic analysis. While experimental spectra are not

available in the cited literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably

predicted based on the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals for the three

aromatic protons and the two protons of the amino group.
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Aromatic Protons: The benzoxazole ring contains three protons. The proton at C7 (ortho to

the ring oxygen) will likely be the most deshielded. The proton at C5 (ortho to the nitro group)

will also be significantly deshielded due to the nitro group's strong electron-withdrawing

effect. The proton at C4 will be influenced by both the fused oxazole ring and the meta-nitro

group.

Amino Protons: The -NH₂ protons at the C2 position would likely appear as a broad singlet,

the chemical shift of which is highly dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Rationale

H-4 ~8.3 - 8.5 d
Ortho-coupled to
H-5, deshielded by
nitro group.

H-5 ~8.0 - 8.2 dd
Ortho-coupled to H-4,

meta-coupled to H-7.

H-7 ~7.7 - 7.9 d Meta-coupled to H-5.

| -NH₂ | ~7.5 - 8.0 | br s | Exchangeable protons, broad signal. |

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts are heavily

influenced by the attached heteroatoms and functional groups.

C2 Carbon: This carbon, bonded to two nitrogen atoms and an oxygen atom within the

heterocyclic system, will be highly deshielded, appearing far downfield.

Aromatic Carbons: The carbon bearing the nitro group (C6) will be deshielded, while the

carbons in the ortho and para positions relative to the electron-donating amino group

(transmitted through the hetero-ring) will be shielded. Quaternary carbons (C3a, C7a) will

have lower intensity signals.
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Biological Activity & Therapeutic Potential
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a

vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and

antiviral properties.[1][8] The specific substitutions on the title compound suggest a strong

potential for antimicrobial and anticancer applications.

Antimicrobial Activity: Nitro-containing heterocyclic compounds are well-established

antimicrobial agents.[6] Their mechanism often involves the enzymatic reduction of the nitro

group within the microbial cell to produce cytotoxic reactive nitrogen species, which can

damage DNA and other critical macromolecules.[6] Furthermore, the benzoxazole core itself

has been implicated in the inhibition of essential bacterial enzymes, such as DNA gyrase.[9]

The combination of these two pharmacophores in one molecule makes 6-Nitro-1,3-
benzoxazol-2-amine a compelling candidate for development as a novel antibacterial or

antifungal agent.[8][9]

Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer

activity.[8] The planar ring system can intercalate with DNA, and various derivatives have

been shown to inhibit key enzymes involved in cancer progression, such as kinases. The

evaluation of this compound against various cancer cell lines, such as human colorectal

carcinoma (HCT116), would be a logical step in exploring its therapeutic potential.[8]

Experimental Protocol: In Vitro Antimicrobial
Screening
To empirically determine the antimicrobial efficacy of 6-Nitro-1,3-benzoxazol-2-amine, a

standardized microdilution broth method to find the Minimum Inhibitory Concentration (MIC) is

recommended. This protocol provides a quantitative measure of the compound's potency.[3][9]

Objective
To determine the lowest concentration of 6-Nitro-1,3-benzoxazol-2-amine that inhibits the

visible growth of selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials
6-Nitro-1,3-benzoxazol-2-amine
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Dimethyl sulfoxide (DMSO)

96-well flat-bottom microtiter plates

Mueller-Hinton Broth (MHB)

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

Positive control antibiotic (e.g., Ciprofloxacin)

0.5 McFarland turbidity standard

Spectrophotometer (optional, for OD reading)

Incubator (37°C)

Step-by-Step Methodology
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Nitro-1,3-benzoxazol-
2-amine in sterile DMSO.

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the

overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to

approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in fresh MHB to obtain

a final inoculum of ~1.5 x 10⁶ CFU/mL.

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 in a 96-

well plate row. b. Add 200 µL of the compound stock solution (or a working dilution) to well 1.

c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing

thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard

100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no

compound). e. Well 12 will serve as the sterility control (broth only).

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final

volume in each well will be 200 µL, and the final bacterial concentration will be ~7.5 x 10⁵

CFU/mL.

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound at which there is

no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical

density at 600 nm.

Prepare Compound Stock
(1 mg/mL in DMSO)

Perform Serial Dilutions
in 96-Well Plate (MHB)

Prepare Bacterial Inoculum
(0.5 McFarland Standard)

Inoculate Wells with Bacteria

Incubate Plate
(37°C, 18-24h)

Read Results:
Determine MIC Visually or by OD600

Click to download full resolution via product page

Diagram 2: MIC Determination Workflow. A standard protocol for assessing antimicrobial

activity.

Safety and Handling
As a nitro-aromatic amine derivative, 6-Nitro-1,3-benzoxazol-2-amine requires careful

handling. The following safety precautions are based on data for this class of compounds.

Hazard Statements:

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment

(PPE), including safety goggles, nitrile gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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